molecular formula C8H21ClN4 B161692 1,4,7,10-Tetraazacyclododecane tetrahydrochloride CAS No. 10045-25-7

1,4,7,10-Tetraazacyclododecane tetrahydrochloride

Cat. No.: B161692
CAS No.: 10045-25-7
M. Wt: 208.73 g/mol
InChI Key: FCBMQXSGMDFCSC-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane tetrahydrochloride, also known as Cyclen tetrahydrochloride, is a macrocycle hydrochloride salt . It can be synthesized using perhydro-2 a,4 a,6 a,8 a -tetraazacyclopenteno [1,3- f, g ]acenaphthylene as a precursor . It has an orthorhombic crystal structure .


Synthesis Analysis

Cyclen tetrahydrochloride may be used for the synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis (methyleneethylphosphinic acid), a new macrocyclic polyaza polyphosphinate ligand . It may also be used in the synthesis of anthraquinone-pendant cyclen .


Molecular Structure Analysis

The empirical formula of this compound is C8H20N4 · 4HCl . It has a molecular weight of 318.11 .


Chemical Reactions Analysis

1,4,7,10-Tetraazacyclododecane is the precursor for the synthesis of macrocyclic chelating agents for metal ions, as these chelating agents form very stable complexes with such ions .


Physical and Chemical Properties Analysis

This compound is a white to light yellow powder to crystal . It has a melting point of >293 °C (dec.) (lit.) 297-300 °C .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave technology has been employed in the synthesis of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a key intermediate compound of 1,4,7,10-tetraazacyclododecane tetrahydrochloride. This method has proven to be efficient, offering benefits such as reduced reaction time and increased yield compared to traditional methods (Wang Yan-hui, 2007).

Metal Chelation Chemistry

1,4,7,10-Tetraazacyclododecane derivatives are crucial in the preparation of medically significant DO3A and DOTA metal chelators. The synthesis, properties, and applications of these compounds in medical imaging and therapeutic radiopharmaceuticals have been extensively studied. Notably, the versatility of DOTA to complex various metal ions and its modification for different disease states have significantly impacted diagnostic imaging across various modalities such as MRI, PET, SPECT, and fluorescence imaging (B. Jagadish et al., 2011), (Luis M. De Leon-Rodriguez & Z. Kovács, 2008), (G. Stasiuk & N. Long, 2013).

Molecular Recognition and Catalysis

New ligands incorporating 1,4,7,10-tetraazacyclododecane have been developed for the complexation of lanthanide ions, demonstrating specific molecular recognition capabilities. These ligands exhibit significant selectivity for certain molecules like sialic acid, showcasing potential applications in selective binding and catalysis (Martín Regueiro-Figueroa et al., 2010).

Synthesis and Structural Analysis

Efficient synthesis methods for 1,4,7,10-tetraazacyclododecane and its derivatives have been developed, contributing to the versatility and applications of this compound in various scientific domains. The structural analysis of these compounds, especially in the form of metal complexes, provides valuable insights into their potential applications in fields like imaging and pharmaceuticals (Phillip S. Athey & G. Kiefer, 2002), (Ella Kriemen et al., 2015).

Safety and Hazards

This compound is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It should be stored locked up and in a well-ventilated place .

Future Directions

Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities . This has driven research over the last two decades into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted and dual-modal imaging agents .

Properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for 1,4,7,10-Tetraazacyclododecane tetrahydrochloride involves the reaction of 1,4,7,10-Tetraazacyclododecane with hydrochloric acid.", "The reaction is carried out under specific conditions to ensure the formation of the tetrahydrochloride salt.", "The synthesis pathway is a straightforward process that can be easily scaled up for larger production." ], "Starting Materials": [ "1,4,7,10-Tetraazacyclododecane" ], "Reaction": [ "1. 1,4,7,10-Tetraazacyclododecane is dissolved in water.", "2. Hydrochloric acid is added to the solution.", "3. The reaction mixture is stirred at room temperature for several hours.", "4. The resulting precipitate is filtered and washed with water.", "5. The product is dried to yield 1,4,7,10-Tetraazacyclododecane tetrahydrochloride." ] }

CAS No.

10045-25-7

Molecular Formula

C8H21ClN4

Molecular Weight

208.73 g/mol

IUPAC Name

1,4,7,10-tetrazacyclododecane;hydrochloride

InChI

InChI=1S/C8H20N4.ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H

InChI Key

FCBMQXSGMDFCSC-UHFFFAOYSA-N

SMILES

C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl

Canonical SMILES

C1CNCCNCCNCCN1.Cl

10045-25-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,7,10-Tetraazacyclododecane tetrahydrochloride
Reactant of Route 2
1,4,7,10-Tetraazacyclododecane tetrahydrochloride

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